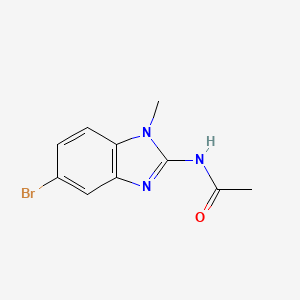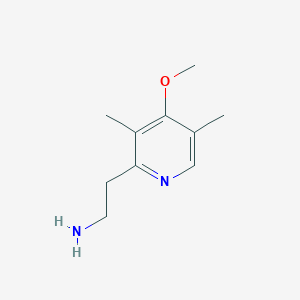
2-(methylsulfanyl)cyclobutan-1-ol, Mixture of diastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(methylsulfanyl)cyclobutan-1-ol, Mixture of diastereomers, is a chemical compound that consists of a cyclobutane ring with a hydroxyl group and a methylsulfanyl group attached to it. The compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)cyclobutan-1-ol typically involves the reaction of a cyclobutane derivative with a sulfur-containing reagent. One common method is the reaction of cyclobutanone with methylthiolate under basic conditions to introduce the methylsulfanyl group. The resulting product is then subjected to reduction to obtain the desired alcohol.
Industrial Production Methods
Industrial production of 2-(methylsulfanyl)cyclobutan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification techniques such as distillation and chromatography are employed to isolate the mixture of diastereomers.
化学反応の分析
Types of Reactions
2-(methylsulfanyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The methylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of various substituted cyclobutane compounds.
科学的研究の応用
2-(methylsulfanyl)cyclobutan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and asymmetric synthesis reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(methylsulfanyl)cyclobutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can modulate the activity of biological pathways and processes.
類似化合物との比較
Similar Compounds
2-(ethylsulfanyl)cyclobutan-1-ol: Similar structure but with an ethyl group instead of a methyl group.
2-(methylsulfanyl)cyclopentan-1-ol: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
2-(methylsulfanyl)cyclobutan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
2-(methylsulfanyl)cyclobutan-1-ol is unique due to its specific combination of a cyclobutane ring, hydroxyl group, and methylsulfanyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C5H10OS |
|---|---|
分子量 |
118.20 g/mol |
IUPAC名 |
2-methylsulfanylcyclobutan-1-ol |
InChI |
InChI=1S/C5H10OS/c1-7-5-3-2-4(5)6/h4-6H,2-3H2,1H3 |
InChIキー |
FAUKVWMNPKIYAV-UHFFFAOYSA-N |
正規SMILES |
CSC1CCC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-amino-3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propanoate dihydrochloride](/img/structure/B13514395.png)
![3-{Spiro[3.3]heptan-1-yl}aniline hydrochloride](/img/structure/B13514399.png)
![N-[(5-fluoro-6-methoxypyridin-3-yl)methylidene]hydroxylamine](/img/structure/B13514407.png)



![Ethyl 3-(benzo[d]thiazol-2-ylamino)propanoate](/img/structure/B13514462.png)



![tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate](/img/structure/B13514476.png)
![5-Fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13514477.png)
![rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13514481.png)

